molecular formula C15H14N4OS2 B5397337 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B5397337
M. Wt: 330.4 g/mol
InChI Key: FWXGCSWKNJLEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, also known as MPTAT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTAT belongs to the class of thiazolidinones and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it is believed that 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Furthermore, 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has also been found to lower the levels of pro-inflammatory cytokines, which play a crucial role in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is its broad-spectrum activity against various diseases. 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit activity against cancer, microbial infections, viral infections, and inflammation. Furthermore, 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is its low solubility in water, which can make it challenging to administer in vivo. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide.

Future Directions

There are several future directions for the research on 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. One of the areas of research is to investigate the potential of 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide as a therapeutic agent for various diseases. Another area of research is to optimize the synthesis method of 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide to improve its yield and solubility. Furthermore, more studies are needed to understand the mechanism of action of 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide and its interactions with various enzymes and signaling pathways. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide in vivo.

Synthesis Methods

The synthesis of 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide involves the condensation of 2-aminothiazole with 2-bromoacetophenone to form 2-(2-bromoacetyl)thiazole. This intermediate compound is then reacted with 4-methyl-5-phenyl-1H-imidazole-2-thiol to produce 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The yield of 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide obtained from this method is around 60%.

Scientific Research Applications

2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities. 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to possess potent antimicrobial activity against Gram-positive and Gram-negative bacteria. Furthermore, 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the replication of the hepatitis C virus and the influenza virus. 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to lower blood glucose levels in diabetic animal models.

properties

IUPAC Name

2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-10-13(11-5-3-2-4-6-11)19-15(17-10)22-9-12(20)18-14-16-7-8-21-14/h2-8H,9H2,1H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXGCSWKNJLEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.